molecular formula C10H11BO3 B13475606 (2-Methoxy-6-(prop-1-yn-1-yl)phenyl)boronic acid

(2-Methoxy-6-(prop-1-yn-1-yl)phenyl)boronic acid

Cat. No.: B13475606
M. Wt: 190.01 g/mol
InChI Key: GCCZXKOGYYIWMS-UHFFFAOYSA-N
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Description

(2-Methoxy-6-(prop-1-yn-1-yl)phenyl)boronic acid is an organoboron compound that has garnered interest due to its utility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound features a boronic acid functional group attached to a phenyl ring substituted with a methoxy group and a propynyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-6-(prop-1-yn-1-yl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-methoxy-6-(prop-1-yn-1-yl)phenyl halide using bis(pinacolato)diboron as the boron source . The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert conditions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and efficiency. This often involves continuous flow processes and the use of more robust catalysts and reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-6-(prop-1-yn-1-yl)phenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action for (2-Methoxy-6-(prop-1-yn-1-yl)phenyl)boronic acid in Suzuki-Miyaura coupling involves several steps:

Comparison with Similar Compounds

Properties

Molecular Formula

C10H11BO3

Molecular Weight

190.01 g/mol

IUPAC Name

(2-methoxy-6-prop-1-ynylphenyl)boronic acid

InChI

InChI=1S/C10H11BO3/c1-3-5-8-6-4-7-9(14-2)10(8)11(12)13/h4,6-7,12-13H,1-2H3

InChI Key

GCCZXKOGYYIWMS-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC=C1OC)C#CC)(O)O

Origin of Product

United States

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